molecular formula C5H9NO2S B141903 Thiomorpholine-2-carboxylic acid CAS No. 134676-16-7

Thiomorpholine-2-carboxylic acid

Cat. No.: B141903
CAS No.: 134676-16-7
M. Wt: 147.2 g/mol
InChI Key: ATOPRCUIYMBWLH-UHFFFAOYSA-N
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Description

Thiomorpholine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H9NO2S. It is a derivative of thiomorpholine, which contains a sulfur atom in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of diethanolamine with triethylamine, followed by the addition of methane sulfonyl chloride to form an acylated intermediate. This intermediate is then cyclized to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the carboxylic acid group in the molecule .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of thiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Thiomorpholine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfur-containing ring structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOPRCUIYMBWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304192
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-66-7
Record name 2-Thiomorpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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